![molecular formula C16H19N3O2 B6240898 N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide CAS No. 2411287-93-7](/img/no-structure.png)

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide, also known as MMP-2, is a small molecule inhibitor of matrix metalloproteinase-2 (MMP-2). MMP-2 is an enzyme involved in the breakdown of extracellular matrix proteins, such as collagen and elastin, which are essential for maintaining the structural integrity of the extracellular matrix. MMP-2 is also involved in various biological processes, such as cell migration, tissue remodeling, and angiogenesis. MMP-2 has been implicated in a variety of diseases, including cancer, arthritis, and cardiovascular disease. Therefore, the inhibition of MMP-2 has been studied as a potential therapeutic target for these diseases.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors have been studied extensively in the context of various diseases. This compound inhibitors have been studied as potential therapeutic agents for cancer, arthritis, and cardiovascular disease. In the context of cancer, this compound inhibitors have been studied for their ability to inhibit tumor growth and metastasis. In the context of arthritis, this compound inhibitors have been studied for their ability to reduce inflammation and pain. In the context of cardiovascular disease, this compound inhibitors have been studied for their ability to reduce atherosclerotic plaque formation.

Wirkmechanismus

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors work by inhibiting the activity of this compound. This compound is an enzyme that is involved in the breakdown of extracellular matrix proteins, such as collagen and elastin. This compound inhibitors bind to the active site of this compound, preventing it from cleaving the extracellular matrix proteins. This inhibition of this compound activity leads to a decrease in the breakdown of extracellular matrix proteins, and thus a decrease in the associated physiological effects.

Biochemical and Physiological Effects

The inhibition of this compound has been studied in a variety of contexts, and it has been found to have a variety of biochemical and physiological effects. In the context of cancer, this compound inhibition has been found to inhibit tumor growth and metastasis. In the context of arthritis, this compound inhibition has been found to reduce inflammation and pain. In the context of cardiovascular disease, this compound inhibition has been found to reduce atherosclerotic plaque formation.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors in laboratory experiments has a number of advantages and limitations. One advantage is that this compound inhibitors are relatively easy to synthesize and are commercially available. This makes them easy to obtain and use in laboratory experiments. A limitation is that this compound inhibitors can be toxic at high concentrations, and care must be taken to use them safely in the laboratory. Additionally, this compound inhibitors are relatively small molecules, and they may not be able to penetrate certain cell types or tissues.

Zukünftige Richtungen

The inhibition of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide has been studied extensively, and there are a number of potential future directions for research. One potential future direction is the development of more potent and selective this compound inhibitors. Another potential future direction is the development of this compound inhibitors that can penetrate certain cell types or tissues. Additionally, further research into the biochemical and physiological effects of this compound inhibition may lead to the development of novel therapeutic agents for a variety of diseases. Finally, further research into the mechanisms of this compound inhibition may lead to the development of novel strategies for targeting this compound.

Synthesemethoden

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors can be synthesized using a variety of methods. The most common method is the synthesis of the compound from commercially available starting materials. This method involves the reaction of a nitrile, an amide, and an aldehyde to form the desired product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature or at slightly elevated temperatures. The product can then be purified by column chromatography, crystallization, or other methods.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide' involves the reaction of 3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propylamine with prop-2-enoyl chloride followed by N-methylation of the resulting amide.", "Starting Materials": [ "3-methyl-2-oxo-1,2-dihydroquinoxaline", "prop-2-enoyl chloride", "N-methylpropylamine" ], "Reaction": [ "Step 1: 3-methyl-2-oxo-1,2-dihydroquinoxaline is reacted with propylamine to form 3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propylamine.", "Step 2: 3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propylamine is reacted with prop-2-enoyl chloride in the presence of a base such as triethylamine to form N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide.", "Step 3: N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide is then methylated using N-methylpropylamine in the presence of a base such as sodium hydride to form the final product, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide." ] } | |

CAS-Nummer |

2411287-93-7 |

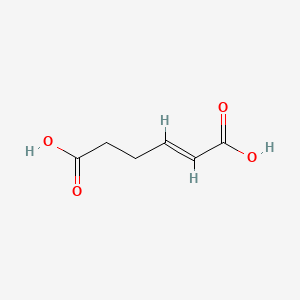

Molekularformel |

C16H19N3O2 |

Molekulargewicht |

285.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.